molecular formula C29H22O6 B2920659 Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 321968-28-9

Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2920659
CAS No.: 321968-28-9
M. Wt: 466.489
InChI Key: QWBNQHQHPOQZPS-UHFFFAOYSA-N
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Description

Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a polycyclic aromatic compound featuring a naphtho[1,2-b]furan core fused with substituents at positions 2, 3, and 5. The naphthofuran scaffold (C₁₂H₈O) is modified with:

  • A phenyl group at position 2, contributing steric bulk and aromatic conjugation.
  • An ethyl carboxylate (-COOCH₂CH₃) at position 3, enhancing solubility in organic solvents.

Its synthesis likely involves esterification and aromatic substitution reactions, with crystallographic tools like SHELX or ORTEP aiding in structural elucidation.

Properties

IUPAC Name

ethyl 5-(3-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O6/c1-3-33-29(31)25-23-17-24(34-28(30)19-12-9-13-20(16-19)32-2)21-14-7-8-15-22(21)27(23)35-26(25)18-10-5-4-6-11-18/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBNQHQHPOQZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

This compound is a synthetic compound belonging to the class of naphthoquinones and derivatives. These types of compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes:

  • A naphtho[1,2-b]furan backbone.
  • An ethyl ester functional group.
  • A methoxybenzoyloxy substituent that may enhance its solubility and bioactivity.

Anticancer Activity

Naphthoquinones have been extensively studied for their anticancer properties. Research has shown that derivatives of naphthoquinones can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: Compounds can interfere with the cell cycle, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Many naphthoquinones generate ROS, which can lead to oxidative stress and subsequent cell death in malignant cells.

Antimicrobial Properties

Naphthoquinone derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Some studies suggest that naphthoquinone derivatives possess anti-inflammatory properties by:

  • Inhibiting pro-inflammatory cytokines.
  • Reducing the expression of cyclooxygenase enzymes involved in inflammation.

Case Studies

  • Study on Naphthoquinone Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain naphthoquinones exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study noted that structural modifications significantly influenced their biological activity.
  • Antimicrobial Activity : Research in the International Journal of Antimicrobial Agents reported that naphthoquinone derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Data Table: Biological Activities of Naphthoquinone Derivatives

Compound NameActivity TypeMechanism of ActionReference
Naphthoquinone AAnticancerInduces apoptosis via ROS generationJournal of Medicinal Chemistry
Naphthoquinone BAntimicrobialDisrupts bacterial cell membranesInternational Journal of Antimicrobial Agents
Naphthoquinone CAnti-inflammatoryInhibits pro-inflammatory cytokinesJournal of Inflammation Research

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally analogous naphthofuran derivatives and related heterocycles, focusing on substituent variations and their implications (Table 1).

Table 1: Structural and Molecular Comparison of Naphthofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate C₂₈H₂₂O₆ 454.47* 2-Ph, 3-COOEt, 5-O(CO)C₆H₃-3-OCH₃ Electron-rich benzoyloxy group; potential for π-π stacking and H-bonding
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₂N₂O₅S₂ 482.56* 2-Pr, 3-COOEt, 5-NHSO₂C₄H₃S Sulfonamide enhances polarity; thiophene introduces π-acidity
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate C₂₁H₁₇NO₅S 395.43 2-Me, 3-COOMe, 5-NHSO₂Ph Methyl ester reduces steric hindrance; sulfonamide boosts solubility
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate C₁₈H₁₀F₆O₃S 420.33 Thiophene core, 3-CF₃, 5-COCF₃ Strong electron-withdrawing CF₃ groups; thiophene enhances stability

*Calculated based on structural data.

Key Observations:

Position 2 Substituents :

  • The phenyl group in the target compound provides steric bulk and aromatic stability compared to propyl () or methyl () groups. This may influence packing in crystal lattices or binding to hydrophobic targets.
  • Trifluoromethyl in introduces strong electron-withdrawing effects, altering electronic properties compared to aromatic substituents.

Position 5 Functionalization: The 3-methoxybenzoyloxy group in the target compound contrasts with sulfonamido () or trifluoroacetyl () moieties.

Core Heteroatom :

  • Replacement of furan with thiophene () introduces sulfur’s polarizability, affecting electronic properties and redox behavior.

Research Implications:

  • Synthetic Flexibility : Substituent diversity (e.g., methoxy, sulfonamido, trifluoroacetyl) highlights modular synthesis routes for tuning solubility, stability, and reactivity.
  • Biological Potential: Sulfonamides and electron-rich aryl groups suggest possible pharmacological activity, though specific studies are absent in the evidence.
  • Material Science : Thiophene derivatives () may exhibit unique optoelectronic properties compared to furan-based systems.

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